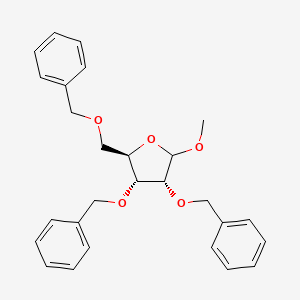

Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside

Description

Properties

IUPAC Name |

(3R,4R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(32-27)20-29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3/t24-,25-,26-,27?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVKHGGGJZLGII-YGENNMJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451962 | |

| Record name | (3R,4R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64363-77-5 | |

| Record name | (3R,4R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzylation of Hydroxyl Groups

A common initial step involves benzylation of hydroxyl groups on the tetrahydrofuran ring or sugar precursor. This is achieved by reacting the substrate with benzyl chloride in the presence of a strong base such as potassium hydroxide (KOH) in tetrahydrofuran (THF) solvent under reflux conditions.

| Reagent | Amount (mmol) | Equivalents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| Starting material | 153.4 | 1.0 | THF | Reflux | 24 hours | 85 |

| KOH (powdered) | 1380.0 | 9.0 | ||||

| Benzyl chloride | 2148.0 | 14.0 |

After reflux, the mixture is cooled, filtered, and the solvent removed under vacuum. The crude product is purified by flash chromatography on silica gel, initially eluting with petroleum ether to remove excess benzyl chloride, followed by petroleum ether/ethyl acetate (8:2) to isolate the benzylated compound as a yellow oil.

Ring Formation and Functional Group Manipulation

Subsequent steps involve conversion of intermediates to the tetrahydrofuran ring with the desired stereochemistry. For example, heating intermediates in acetic acid/water mixtures at moderate temperatures (around 49 °C) for extended periods (24-48 hours) facilitates ring closure and functional group transformations.

Purification typically involves removal of residual acetic acid by repeated addition and evaporation of heptane under reduced pressure, followed by column chromatography using petroleum ether/ethyl acetate mixtures (9:1) to afford the tetrahydrofuran derivatives in high yields (~83%).

Diastereoisomer Separation and Purification

The synthesis often yields mixtures of diastereoisomers, which are separated by column chromatography using solvent systems such as petroleum ether/diethyl ether (85:15). The isolated compounds are obtained as pale yellow oils, indicating high purity.

Representative Experimental Procedure (Adapted)

| Step | Procedure | Notes |

|---|---|---|

| 1 | Dissolve starting tetrahydrofuran derivative (22.7 g, 153.4 mmol) in THF (160 mL). | Use dry THF for best results. |

| 2 | Add powdered KOH (77.0 g, 1380 mmol) and benzyl chloride (247 mL, 2148 mmol) sequentially. | Stir and reflux for 24 hours. |

| 3 | Cool to room temperature, filter, and remove solvent under vacuum. | Prevent moisture exposure. |

| 4 | Purify residue by flash chromatography: first elute with petroleum ether, then petroleum ether/ethyl acetate (8:2). | Isolate benzylated product. |

| 5 | Heat intermediate in AcOH/H2O (80:20) at 49 °C for 24-48 hours for ring closure and functional group adjustment. | Monitor reaction by TLC. |

| 6 | Remove solvents, add and evaporate heptane to remove residual AcOH, purify by column chromatography (petroleum ether/ethyl acetate 9:1). | Obtain purified tetrahydrofuran. |

Research Findings and Yields

| Compound/Step | Yield (%) | Physical State | Notes |

|---|---|---|---|

| Benzylation of hydroxyl groups | 85 | Yellow oil | High conversion, clean product |

| Ring closure in AcOH/H2O | 83 | Yellow oil | Efficient ring formation |

| Diastereoisomer separation | Not specified | Pale yellow oils | Achieved by chromatography |

These yields and conditions are consistent with reported literature for similar benzyloxy-substituted tetrahydrofuran derivatives.

Analytical and Characterization Data

- Optical rotation and NMR data confirm stereochemistry and purity.

- Chromatographic methods (flash chromatography, column chromatography) are essential for isolating pure stereoisomers.

- Mass spectrometry and IR spectroscopy are used to confirm molecular weight and functional groups.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Benzylation | KOH, benzyl chloride, THF, reflux 24 h | Benzyl-protected intermediate | 85 |

| 2 | Ring closure/functionalization | AcOH/H2O 80:20, 49 °C, 24-48 h | Tetrahydrofuran ring formation | 83 |

| 3 | Diastereoisomer separation | Column chromatography (petroleum ether/ethyl acetate) | Pure stereoisomers isolated | Not specified |

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-methoxytetrahydrofuran can undergo various types of chemical reactions, including:

Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can be used to modify the benzyloxy groups or the tetrahydrofuran ring.

Substitution: Nucleophilic substitution reactions can replace the benzyloxy or methoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Synthetic Intermediate

The compound is primarily utilized as a synthetic intermediate in the development of more complex molecules. Its benzyloxy groups enhance its reactivity, making it a valuable precursor for various organic transformations. Researchers have leveraged its structure to synthesize other bioactive compounds through:

- Substitution Reactions : The benzyloxy groups can be substituted with other functional groups to create derivatives with tailored properties.

- Coupling Reactions : It can participate in coupling reactions to form larger molecular frameworks essential for drug discovery.

Medicinal Chemistry

In medicinal chemistry, (2R,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-methoxytetrahydrofuran has been investigated for its potential therapeutic applications:

- Anticancer Agents : Studies indicate that derivatives of this compound may exhibit anticancer properties by targeting specific pathways involved in tumor growth .

- Antimicrobial Activity : Preliminary studies suggest that compounds derived from this structure may possess antimicrobial properties, making them candidates for further investigation in the development of new antibiotics .

Formulation Development

The compound's solubility characteristics allow it to be used in various formulations:

- Drug Formulations : It is utilized in the preparation of drug formulations where solubility and stability are critical. The compound can be dissolved in different solvents for use in biological assays or pharmacokinetic studies .

- In Vivo Studies : Researchers have developed protocols for preparing in vivo formulations using this compound, which are essential for testing its biological activity in living organisms .

Case Study 1: Synthesis of Anticancer Compounds

A study published in a peer-reviewed journal demonstrated the synthesis of novel anticancer agents using (2R,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-methoxytetrahydrofuran as a key intermediate. The researchers reported that modifications to the benzyloxy groups resulted in compounds with enhanced cytotoxicity against cancer cell lines.

Case Study 2: Antimicrobial Properties

Another research effort focused on evaluating the antimicrobial properties of derivatives synthesized from this compound. The findings indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Mechanism of Action

The mechanism of action of (2R,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-methoxytetrahydrofuran involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The tetrahydrofuran ring provides a rigid scaffold that can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Key Observations :

- C5 Substitution : The methoxy group in the target compound enhances stability compared to hydroxyl or lactone moieties in analogs like the Remdesivir intermediate .

- C2 Functionalization : Carbonitrile or alkynyl groups (e.g., in Remdesivir intermediates or 3t) introduce electrophilic sites for nucleophilic additions or cross-coupling reactions .

Reactivity Trends

- Methoxy vs. Lactone : The target’s methoxy group is less reactive toward nucleophiles compared to the lactone in Remdesivir intermediates, which undergoes ring-opening reactions .

- Benzyl Ether Stability : All analogs retain benzyl ethers for hydroxyl protection, ensuring compatibility with acidic/basic conditions .

Physicochemical Properties

Note: The target compound’s methoxy group likely reduces polarity compared to hydroxyl-containing analogs, impacting solubility and logP .

Biological Activity

Chemical Structure and Properties

The compound (2R,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-methoxytetrahydrofuran, with the CAS number 64363-77-5, is a synthetic organic compound characterized by its complex structure which includes multiple benzyloxy groups and a methoxy group. Its molecular formula is C27H30O5, and it has a molecular weight of 434.52 g/mol. The compound is notable for its potential biological activities.

IUPAC Name: (2R,3R,4R)-3,4-bis(benzyloxy)-2-((benzyloxy)methyl)-5-methoxytetrahydrofuran

Chemical Structure:

Chemical Structure

Antioxidant Properties

Research indicates that compounds with similar structures to (2R,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-methoxytetrahydrofuran exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

Neuroprotective Effects

A study highlighted that derivatives of this compound demonstrate neuroprotective effects against amyloid-beta-induced toxicity in neuronal cells. This suggests potential applications in treating Alzheimer’s disease and other neurodegenerative conditions. The mechanism likely involves the reduction of oxidative stress and inflammation in neural tissues.

Antimicrobial Activity

Preliminary studies have shown that (2R,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-methoxytetrahydrofuran exhibits antimicrobial properties against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential biochemical pathways.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Results indicate that it may induce apoptosis in cancer cells through intrinsic pathways, suggesting its potential as an anti-cancer agent.

Case Studies

-

Neuroprotection Against Amyloid-beta

In vitro studies involving SH-SY5Y neuroblastoma cells demonstrated that treatment with (2R,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-methoxytetrahydrofuran significantly reduced cell death induced by amyloid-beta peptides. The compound was shown to lower reactive oxygen species (ROS) levels and enhance cell viability. -

Antimicrobial Efficacy

A series of experiments tested the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, showcasing its potential as a natural antimicrobial agent.

Data Table: Biological Activity Summary

Q & A

Q. How can the stereochemical integrity of (2R,3R,4R)-configured tetrahydrofuran derivatives be preserved during synthesis?

Q. What analytical techniques are critical for characterizing intermediates in the synthesis of benzyloxy-rich tetrahydrofuran derivatives?

- Methodological Answer: Combine mass spectrometry (HRMS) for molecular weight confirmation and ¹H/¹³C NMR for structural elucidation. For example, details the use of ¹H NMR (δ 3.84–7.37 ppm) to confirm methoxy and benzyloxy substituents. High-resolution X-ray crystallography (as in ) resolves complex stereochemistry. Polarimetry can confirm optical activity for chiral centers .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer: Store under inert gas (Ar) in sealed, light-resistant containers at 2–8°C (per storage guidelines in and ). Avoid exposure to moisture or strong acids/bases, which may hydrolyze benzyl ethers. Use gloveboxes for moisture-sensitive steps. Stability studies in recommend monitoring via TLC or HPLC every 3 months .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during benzyloxy group installation?

-

Methodological Answer: Optimize benzylation using phase-transfer catalysts (e.g., tetrabutylammonium iodide) or microwave-assisted synthesis to enhance regioselectivity. demonstrates NaH/THF systems for benzylation of phenolic OH groups (yield: 84%). If yields vary, conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .

-

Case Study: In -methoxy-2-phenyl-2,3-dihydrobenzofuran synthesis achieved 92% yield using hexafluoropropan-2-ol as a solvent, highlighting solvent polarity’s role in stabilizing intermediates.

Q. How do steric and electronic effects of benzyloxy substituents influence biological activity?

Q. What mechanistic insights explain unexpected byproducts during deprotection of benzyl ethers?

- Methodological Answer: Hydrogenolysis (H₂/Pd-C) may produce toluene or benzyl alcohol residues if incomplete. Use GC-MS to detect byproducts (e.g., identifies 4-fluorobenzoic acid from fluorobenzoyloxy cleavage). Switch to Birch reduction (Na/NH₃) for cleaner deprotection. Kinetic isotope effects (KIE) studies in differentiate radical vs. ionic pathways .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer: Perform DFT calculations (Gaussian 16) to optimize ground-state geometries and predict LogP (lipophilicity). Molecular dynamics simulations (AMBER) assess membrane permeability. (NIST data) provides thermodynamic parameters (ΔG, ΔH) for reaction feasibility. Validate predictions with in vitro ADME assays .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

- Methodological Answer: Use PPE (nitrile gloves, lab coat, goggles) and work in fume hoods. Emergency procedures in and require immediate rinsing for eye/skin contact (15-min water flush). For spills, adsorb with inert material (vermiculite) and dispose as hazardous waste .

Data Contradictions and Resolution

Q. Why do reported melting points vary across studies?

- Methodological Answer: Variations arise from polymorphic forms or residual solvents. Recrystallize using petroleum ether/ethyl acetate (1:1) as in . Use DSC (differential scanning calorimetry) to identify polymorphs. Cross-validate purity via elemental analysis (C, H, N) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.